molecular formula C10H10ClN3O4 B2709586 N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide CAS No. 337924-85-3

N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B2709586
CAS No.: 337924-85-3
M. Wt: 271.66
InChI Key: JFMFGNBRFCGFBL-WUXMJOGZSA-N
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Description

N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide is an organic compound with the molecular formula C10H10ClN3O4. It is known for its unique structural features, which include a chloro-nitrophenyl group and a methoxycarbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound’s nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide is unique due to its combination of a chloro-nitrophenyl group and a methoxycarbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl N-[(E)-1-(4-chloro-3-nitrophenyl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4/c1-6(12-13-10(15)18-2)7-3-4-8(11)9(5-7)14(16)17/h3-5H,1-2H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMFGNBRFCGFBL-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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